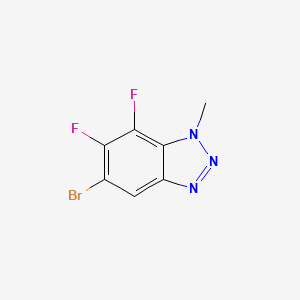

5-Bromo-6,7-difluoro-1-methylbenzotriazole

Description

Properties

IUPAC Name |

5-bromo-6,7-difluoro-1-methylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2N3/c1-13-7-4(11-12-13)2-3(8)5(9)6(7)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCPPQCLQCMBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=C(C=C2N=N1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238485 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-65-3 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-Bromo-6,7-difluoro-1-methylbenzotriazole

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6,7-difluoro-1-methylbenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel halogenated heterocyclic compound, this compound. Benzotriazole derivatives are a cornerstone in medicinal chemistry, and the strategic incorporation of fluorine and bromine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough characterization strategy, offering field-proven insights into the causality behind experimental choices. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness.

Introduction: The Significance of Halogenated Benzotriazoles

Benzotriazoles are a class of heterocyclic compounds renowned for their wide range of biological activities, including antiviral, antifungal, and antihypertensive properties.[1] Their structural versatility makes them privileged scaffolds in drug discovery. The introduction of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2] Fluorine's high electronegativity can influence the acidity of nearby protons and participate in hydrogen bonding, while bromine can serve as a reactive handle for further chemical modifications through cross-coupling reactions.[3]

This guide focuses on this compound, a molecule designed to leverage these beneficial halogen effects. The following sections detail a plausible and robust synthetic route, from commercially available precursors to the final product, and a comprehensive analytical workflow to ensure its unambiguous characterization.

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a four-step process, commencing with the bromination of 3,4-difluoroaniline. Each step is designed based on established and reliable organic transformations.

Caption: Proposed synthetic workflow for this compound.

Rationale for the Synthetic Strategy

-

Step 1: Bromination of 3,4-Difluoroaniline. The synthesis begins with the regioselective bromination of 3,4-difluoroaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent fluorine atom, bromination is anticipated to occur predominantly at the para position, yielding 4-Bromo-2,3-difluoroaniline.

-

Step 2: Diazotization and Intramolecular Cyclization. The resulting 4-Bromo-2,3-difluoroaniline possesses the necessary ortho-diamine precursor framework for benzotriazole formation upon diazotization. Treatment with sodium nitrite in an acidic medium generates a diazonium salt, which undergoes spontaneous intramolecular cyclization to form the stable benzotriazole ring.[4][][6]

-

Step 3: N-Methylation. The final step involves the methylation of the benzotriazole nitrogen. This reaction can potentially yield a mixture of N1 and N2 isomers. The regioselectivity of this step is often influenced by the reaction conditions, including the choice of base and solvent.[1][7] Chromatographic separation is typically required to isolate the desired N1 isomer.

Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures based on analogous reactions reported in the literature.

Synthesis of 4-Bromo-2,3-difluoroaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-2,3-difluoroaniline.

Synthesis of 5-Bromo-6,7-difluorobenzotriazole

-

Reaction Setup: Dissolve 4-Bromo-2,3-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Cyclization: Stir the reaction mixture at 0-5 °C for 1 hour. The formation of the benzotriazole is typically spontaneous.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Drying: Dry the product under vacuum to yield 5-Bromo-6,7-difluorobenzotriazole.

Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-6,7-difluorobenzotriazole (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Deprotonation: Add a base, such as potassium carbonate (1.5 eq), to the solution and stir for 30 minutes at room temperature.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired this compound.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the final compound.

Caption: Logical workflow for the characterization and validation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group and signals in the aromatic region for the two protons on the benzene ring. The chemical shift of the N-methyl group can help distinguish between the N1 and N2 isomers.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene ring will be influenced by the fluorine and bromine substituents.[8][9][10]

-

¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms, and their coupling constants with each other and with the aromatic protons will be diagnostic.

| Predicted NMR Data for this compound | |

| Technique | Expected Chemical Shifts (δ, ppm) and Couplings (J, Hz) |

| ¹H NMR | ~4.2-4.4 (s, 3H, N-CH₃), ~7.5-8.0 (m, 2H, Ar-H) |

| ¹³C NMR | ~35-40 (N-CH₃), ~110-150 (Ar-C, C-F, C-Br) |

| ¹⁹F NMR | Signals in the typical range for aryl fluorides, with F-F and F-H couplings. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the synthesized compound.

-

Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Fragmentation: A key fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak.[11] Further fragmentation of the aromatic ring may also be observed.

| Predicted Mass Spectrometry Data | |

| Technique | Expected m/z Values |

| HRMS (ESI+) | [M+H]⁺ corresponding to the exact mass of C₇H₅BrF₂N₃ |

| Fragmentation | Prominent peak at [M-28]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

-

Method: A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point.[12][13][14]

-

Detection: A diode-array detector (DAD) can be used to monitor the elution at multiple wavelengths, providing both quantitative purity information and UV-Vis spectral data for the peak of interest.

-

Purity Assessment: The purity of the final product should be determined by calculating the peak area percentage of the main component.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups.

-

Expected Bands:

-

C-H stretching (aromatic and aliphatic)

-

C=C stretching (aromatic ring)

-

N=N stretching (triazole ring)

-

C-F and C-Br stretching vibrations

-

Trustworthiness and Self-Validation

The combination of these analytical techniques provides a robust and self-validating system. HRMS confirms the correct elemental composition, NMR spectroscopy elucidates the exact connectivity and isomeric form, HPLC quantifies the purity, and IR spectroscopy confirms the presence of the expected functional groups. Agreement across all these techniques provides high confidence in the identity and quality of the synthesized this compound.

References

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. Available at: [Link]

-

Synthesis of 3,4-difluoroaniline. PrepChem.com. Available at: [Link]

- Method of 3,4-difluoroaniline synthesis. Google Patents.

-

HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

- Process for preparing 3,4-difluoroaniline. Google Patents.

-

Synthesis of 4-Bromo-2,6-difluoroaniline (6). PrepChem.com. Available at: [Link]

-

Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. ScienceDirect. Available at: [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]

-

Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. NIH. Available at: [Link]

-

Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. Available at: [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. PubMed. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Observed and Calculated 1H Chemical Shifts (δ in ppm) for Series of 1X- Benzotriazole Derivatives (X= H, CH3, Cl, NH2, OH) in Aqueous Solution by Using the B3LYP/6-311++G(d,p) Method. ResearchGate. Available at: [Link]

-

Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]

-

Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available at: [Link]

-

High Performance Liquid Chromatography. University of California, Irvine. Available at: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

-

1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... ResearchGate. Available at: [Link]

-

Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science (RSC Publishing). Available at: [Link]

-

diazonium ion formation mechanism. YouTube. Available at: [Link]

-

Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available at: [Link]

-

The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. PMC - NIH. Available at: [Link]

-

The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. ResearchGate. Available at: [Link]

-

Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. bioRxiv. Available at: [Link]

-

1-benzyl-1H-benzotriazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 7. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 13. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6,7-difluoro-1-methylbenzotriazole

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-6,7-difluoro-1-methylbenzotriazole, a heterocyclic compound of interest to researchers and professionals in drug development. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies for their determination, ensuring a thorough understanding for practical application in a research and development setting.

Molecular Structure and Key Identifiers

This compound is a substituted benzotriazole with a molecular formula of C₇H₄BrF₂N₃. The presence of a bromine atom and two fluorine atoms on the benzene ring, coupled with a methyl group on the triazole ring, imparts specific characteristics that influence its behavior in biological and chemical systems.

Systematic IUPAC Name: 5-Bromo-6,7-difluoro-1-methyl-1H-benzotriazole

Chemical Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties can be calculated, experimental determination is crucial for accurate characterization.

| Property | Value (Calculated/Estimated) | Experimental Methodologies |

| Molecular Formula | C₇H₄BrF₂N₃ | - |

| Molecular Weight | 248.03 g/mol | Mass Spectrometry |

| Melting Point | Not available | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |

| Boiling Point | Not available | Ebulliometer, Distillation under reduced pressure |

| Aqueous Solubility | Expected to be low | Shake-Flask Method, Nephelometry |

| pKa | Not available | Potentiometric Titration, UV-Vis Spectrophotometry |

| LogP (Octanol-Water) | Not available | Shake-Flask Method, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established reactions for benzotriazole formation and N-alkylation. A plausible synthetic route is outlined below. The causality behind this pathway lies in the sequential introduction of the required functionalities to the benzene ring prior to the formation of the triazole ring, followed by the final methylation step.

Caption: Proposed synthesis workflow for this compound.

Experimental Methodologies for Physicochemical Characterization

The trustworthiness of any compound's characterization lies in the robustness of the experimental protocols used. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting and Boiling Point Determination

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a compound. For a crystalline solid like the target molecule, a sharp melting point range is expected.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug development, influencing bioavailability and formulation.

Experimental Protocol for Aqueous Solubility (Shake-Flask Method):

-

Sample Preparation: An excess amount of the compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for the Shake-Flask Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. Benzotriazoles are weakly acidic.[1]

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) between octanol and water is a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Solvent Preparation: 1-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[2]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region for the two protons on the benzene ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the carbons of the benzotriazole ring system. The carbon atoms directly attached to the halogens will exhibit characteristic chemical shifts and coupling with fluorine.

-

¹⁹F NMR: The fluorine NMR spectrum will provide specific information about the fluorine environments in the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H, ¹³C, and ¹⁹F NMR spectra are acquired.

-

Data Processing and Interpretation: The obtained spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Expected Fragmentation: A characteristic fragmentation pathway for benzotriazoles upon electron impact is the loss of a molecule of nitrogen (N₂), resulting in a prominent M-28 peak.[3]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: The molecules are ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Bands:

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹.

-

C-F stretching: Strong absorptions typically in the 1000-1400 cm⁻¹ range.

-

C-Br stretching: Usually observed in the lower frequency region (500-600 cm⁻¹).

-

Benzotriazole ring vibrations: Characteristic bands in the fingerprint region.[4]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its conjugated system.

Expected Absorption: Benzotriazoles typically exhibit strong UV absorption due to the aromatic system. The substitution pattern with halogens is expected to cause a bathochromic (red) shift of the absorption maxima.[5]

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer, with the pure solvent used as a blank.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum.

Conclusion

The physicochemical properties of this compound are integral to understanding its potential applications, particularly in the field of drug development. This guide has provided a framework for its characterization, from synthesis to detailed analytical methodologies. The experimental protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. For researchers and scientists, a thorough understanding and application of these principles are paramount for advancing the study of this and related heterocyclic compounds.

References

-

Konopski, L., & Kielczewska, A. (n.d.). New Identification Bands in the Infrared Spectra Of 1- and 2-Substituted Benzotriazoles. Taylor & Francis Online. [Link]

-

Fathalla, M. F., & Khattab, S. N. (2010). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. J. Chem. Soc. Pak. [Link]

-

Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. [Link]

-

Katritzky, A. R. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]

-

Ohwada, T., Ma, N., & Machida, K. (1998). Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

Sources

5-Bromo-6,7-difluoro-1-methylbenzotriazole CAS number 1393442-65-3

An In-Depth Technical Guide to 5-Bromo-6,7-difluoro-1-methylbenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS Number: 1393442-65-3) is a halogenated heterocyclic compound of significant interest to the medicinal chemistry community. As a derivative of the benzotriazole scaffold, it possesses a unique combination of structural features—a bromine atom for potential vector-driven modifications and a vicinal difluoro motif known to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the compound, including its physicochemical properties, a detailed proposed synthetic pathway with step-by-step protocols, and an expert analysis of its potential applications in modern drug discovery, particularly in the realm of kinase inhibition and as a bioisosteric scaffold.

The Benzotriazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzotriazole nucleus, a fused bicyclic system of benzene and a triazole ring, is a cornerstone in drug design.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The versatility of the benzotriazole scaffold stems from several key attributes:

-

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[4]

-

Aromatic Interactions: The fused benzene ring allows for π-π stacking interactions, further anchoring the molecule within target binding sites.[4]

-

Synthetic Tractability: The benzotriazole ring is relatively stable and serves as an excellent platform for chemical modification, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize potency and selectivity.[1]

-

Bioisosteric Replacement: The benzotriazole moiety is often used as a bioisostere for other groups, such as indoles or carboxylic acids, to improve pharmacokinetic profiles.[5]

The subject of this guide, this compound, builds upon this privileged core, incorporating specific halogenation patterns that are highly sought after in modern drug development for their ability to modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Profile

While extensive experimental data for this compound is not publicly available, its key physicochemical properties can be reliably estimated through computational modeling and comparison with structurally similar analogs.[4][6] These properties are critical for predicting its behavior in biological systems and for designing formulation and delivery strategies.

| Property | Estimated Value | Significance in Drug Discovery |

| CAS Number | 1393442-65-3 | Unique chemical identifier. |

| Molecular Formula | C₇H₄BrF₂N₃ | Provides elemental composition. |

| Molecular Weight | 248.03 g/mol | Influences diffusion and membrane permeability; falls within Lipinski's Rule of Five. |

| XLogP3 | ~2.0 | Indicates moderate lipophilicity, suggesting good potential for oral bioavailability. |

| Hydrogen Bond Donors | 0 | The N-methylation removes the primary hydrogen bond donor site. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms can interact with biological targets. |

| Topological Polar Surface Area | 30.7 Ų | Suggests good cell membrane permeability and potential for blood-brain barrier penetration. |

Note: Values are computed or estimated based on analogs like 7-bromo-5-fluoro-1-methyl-benzotriazole and are intended for guidance.[6]

Proposed Synthesis and Methodologies

There is no explicitly published synthetic route for this compound. However, based on established organofluorine and heterocyclic chemistry principles, a robust multi-step synthesis can be proposed. The core strategy involves the construction of a substituted o-phenylenediamine precursor followed by cyclization to form the triazole ring.

Overall Synthetic Workflow

The proposed pathway leverages commercially available starting materials and employs well-understood, scalable reactions. The sequence is designed to control the regiochemistry of the halogenation and methylation steps.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination of 1,2-Difluoro-3-nitrobenzene

-

Causality: The nitro group is a meta-director, while the fluorine atoms are ortho, para-directors. Bromination is expected to occur at the position para to the most activating fluorine and meta to the nitro group, yielding the desired 4-bromo isomer.

-

Protocol:

-

Dissolve 1,2-difluoro-3-nitrobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-1,2-difluoro-3-nitrobenzene.

-

Step 2: Selective N-Monomethylation

-

Causality: A nucleophilic aromatic substitution reaction where a methylamino group displaces one of the activated fluorine atoms. The fluorine at position 2 is most activated by the ortho-nitro group. Using a controlled amount of methylamine favors monosubstitution.

-

Protocol:

-

Dissolve 4-Bromo-1,2-difluoro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent like THF or DMSO.

-

Add a solution of methylamine (1.1 eq, e.g., 40% in water) dropwise at room temperature.

-

Heat the mixture to 50-60 °C and stir for 4-6 hours until the starting material is consumed (monitored by LC-MS).

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-Bromo-5,6-difluoro-N-methylaniline can be purified by chromatography if necessary.

-

Step 3: Reduction of the Nitro Group

-

Causality: The nitro group is reduced to a primary amine, forming the required o-phenylenediamine precursor for cyclization. Catalytic hydrogenation is a clean and efficient method.

-

Protocol:

-

Dissolve the product from Step 2 (1.0 eq) in ethanol or methanol.

-

Add palladium on carbon (10% Pd/C, 5 mol%).

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

-

Monitor the reaction until completion (typically 4-12 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-6,7-difluoro-N¹-methylbenzene-1,2-diamine, which is often used directly in the next step.

-

Step 4: Diazotization and Intramolecular Cyclization

-

Causality: This classic reaction converts a primary aromatic amine into a diazonium salt, which is then attacked by the adjacent secondary amine to form the stable five-membered triazole ring.[7][8] The reaction must be run at low temperatures to prevent decomposition of the diazonium intermediate.[9]

-

Protocol:

-

Dissolve the diamine from Step 3 (1.0 eq) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for 1-2 hours. A precipitate may form.

-

Allow the reaction to slowly warm to room temperature and stir for an additional hour.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.[10]

-

Potential Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable building block for creating novel therapeutic agents. Its potential applications are best understood by analyzing the contribution of each component of its structure.

Caption: Structure-Activity Relationship map for the target compound in drug discovery.

Kinase Inhibitors

Many halogenated benzotriazoles are potent inhibitors of protein kinases, which are critical targets in oncology. For example, 4,5,6,7-tetrabromobenzotriazole (TBBt) is a well-known selective inhibitor of protein kinase CK2.[5] The difluoro pattern on the subject molecule can enhance binding to the kinase hinge region and improve metabolic stability, a common strategy in modern kinase inhibitor design. The bromine atom at position 5 provides a synthetic handle for further elaboration via cross-coupling reactions to explore the solvent-exposed regions of the ATP-binding pocket, potentially leading to highly potent and selective inhibitors.

Antimicrobial and Antiviral Agents

The benzotriazole core is present in numerous compounds with demonstrated antimicrobial and antiviral efficacy.[1][11] The lipophilicity and electronic properties conferred by the bromo- and difluoro-substituents can enhance cell wall penetration in bacteria or interfere with viral replication enzymes. This scaffold could serve as a starting point for developing novel agents against drug-resistant pathogens.

Building Block for Fragment-Based Drug Design (FBDD)

With a molecular weight under 250 g/mol and a moderate LogP, this molecule is an ideal candidate for fragment-based screening. The bromine atom is particularly valuable in this context, as it allows for the rapid generation of a library of analogs through established cross-coupling chemistries (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) once a binding hit is identified. This enables a swift and efficient fragment-to-lead optimization process.

Conclusion

This compound is a strategically designed chemical entity with high potential for application in medicinal chemistry and drug development. While specific biological data on this compound is scarce, a thorough analysis of its structural components and the extensive history of the benzotriazole scaffold provides a strong rationale for its utility. The proposed synthetic route offers a clear and viable path for its preparation, enabling researchers to access this valuable building block. Its potential as a precursor for kinase inhibitors and as a versatile fragment for FBDD campaigns positions it as a compound of significant interest for the discovery of next-generation therapeutics.

References

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]

-

SciSpace. (n.d.). Benzotriazole in medicinal chemistry: An overview. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. Available at: [Link]

-

Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Available at: [Link]

-

Chemistry Stack Exchange. (2013). What happens in the attempted diazotisation of 1,2-diaminobenzene? Available at: [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

-

International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. Available at: [Link]

-

PubChem. (n.d.). 7-Bromo-5-fluoro-1-methyl-benzotriazole. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]

Sources

- 1. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buy 3-Bromo-4,5-difluoroaniline | 875664-41-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole | C7H5BrFN3 | CID 56776738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Bromo-5-fluoro-1-methyl-benzotriazole | C7H5BrFN3 | CID 83681290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]

- 11. vanderbilt.edu [vanderbilt.edu]

Technical Guide: Spectroscopic Characterization of Halogenated Benzotriazoles

A Case Study on the Anticipated Spectral Data of 5-Bromo-6,7-difluoro-1-methylbenzotriazole

Introduction: The Significance of Substituted Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science. Their unique chemical architecture allows for a wide range of biological activities, including antiviral, antibacterial, and antifungal properties. The introduction of halogens, such as bromine and fluorine, along with alkyl groups like methyl, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule. Understanding the precise structure of these complex derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in data from analogous structures and established spectroscopic principles.

Molecular Structure and Isomerism

The unequivocal identification of this compound requires careful consideration of potential isomers. The methylation of the benzotriazole ring can occur at the N1, N2, or N3 positions. The 1-methyl isomer is often a significant product in synthesis.

Figure 1. Predicted structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For our target compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with two key signals.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic Proton | 7.5 - 8.0 | Singlet (or narrow doublet) | 1H | H-4 |

| Methyl Protons | 4.2 - 4.5 | Singlet | 3H | N-CH₃ |

Rationale behind the Predictions:

-

Aromatic Proton (H-4): This sole proton on the benzene ring is deshielded by the adjacent electronegative fluorine atom and the triazole ring. Its multiplicity will be a singlet, but slight coupling to the fluorine atoms might cause some broadening or a very small doublet splitting.

-

Methyl Protons (N-CH₃): The methyl group attached to the nitrogen of the triazole ring will appear as a sharp singlet. Its chemical shift is downfield due to the electron-withdrawing nature of the heterocyclic ring.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule.

| Predicted Signal | Chemical Shift (δ) ppm | Key Feature | Assignment |

| Aromatic Carbons | 110 - 150 | Multiple signals, some showing C-F coupling | C-4, C-5, C-6, C-7, C-7a, C-3a |

| Methyl Carbon | 30 - 35 | Singlet | N-CH₃ |

Rationale behind the Predictions:

-

Aromatic Carbons: The six carbons of the benzotriazole core will resonate in the typical aromatic region. The carbons directly bonded to fluorine (C-6 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The carbon bearing the bromine (C-5) will be shifted downfield.

-

Methyl Carbon: The N-methyl carbon will appear as a singlet in the aliphatic region.

Predicted ¹⁹F NMR Data

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Fluorine-6 | -120 to -140 | Doublet of doublets | F-6 |

| Fluorine-7 | -140 to -160 | Doublet of doublets | F-7 |

Rationale behind the Predictions:

-

The two fluorine atoms are in different chemical environments and will therefore have distinct signals.

-

They will show coupling to each other (ortho F-F coupling) and potentially smaller couplings to the H-4 proton, resulting in doublet of doublets patterns.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Predicted Absorption Band (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2980 - 2850 | Weak | Aliphatic C-H stretch (N-CH₃) |

| 1620 - 1580 | Medium | C=C aromatic ring stretching |

| 1500 - 1450 | Medium | N=N stretching in triazole ring |

| 1250 - 1000 | Strong | C-F stretching |

| 800 - 600 | Strong | C-Br stretching |

Rationale behind the Predictions:

-

The presence of the aromatic ring, the N-methyl group, and the carbon-halogen bonds will give rise to characteristic absorption bands. The C-F and C-Br stretches are expected to be strong and in the fingerprint region. The IR spectra of benzotriazoles have been studied, and characteristic bands for the triazole ring system are expected in the 1510-875 cm⁻¹ region[1][2].

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Value | Predicted Identity | Key Feature |

| [M]⁺ | Molecular Ion | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) |

| [M-28]⁺ | [M-N₂]⁺ | Characteristic loss of a neutral nitrogen molecule |

| Further Fragments | Loss of Br, F, CH₃ |

Rationale behind the Predictions:

-

Molecular Ion: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. The presence of one bromine atom will result in a characteristic M and M+2 isotopic pattern with nearly equal intensities.

-

Fragmentation: A common fragmentation pathway for benzotriazoles is the loss of a neutral N₂ molecule[3]. Subsequent fragmentations would likely involve the loss of the halogen atoms and the methyl group.

Figure 2. Predicted key fragmentation pathway in mass spectrometry.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatography system like GC-MS or LC-MS.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, researchers can unequivocally confirm the structure and purity of this and other similarly complex halogenated benzotriazoles. This multi-technique approach is fundamental to advancing drug discovery and materials science, where precise molecular architecture dictates function.

References

- Verma, B.B., et al. NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Asian Journal of Chemistry.

-

Al-Saadi, A.A. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. Available at: [Link]

-

ResearchGate. FTIR spectrum of benzotriazole. Available at: [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. Experimental absorption IR-spectra of 1,2,3-benzotriazole monomer in.... Available at: [Link]

-

National Institute of Standards and Technology. 1H-Benzotriazole - the NIST WebBook. Available at: [Link]

-

The Royal Society of Chemistry. NMR Spectra of Products. Available at: [Link]

- Maquestiau, A., et al. Mass spectra of benzotriazoles. Correlation with thermolytic and photolytic fragmentations. Organic Mass Spectrometry, 9(2), 149-154.

-

PubChem. 7-Bromo-5-(bromomethyl)-1-methylbenzotriazole. Available at: [Link]

-

National Institute of Standards and Technology. 1H-Benzotriazole, 5-methyl- - the NIST WebBook. Available at: [Link]

-

Waidyanatha, S., & Fennell, T. R. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]

-

Matrix Fine Chemicals. 5-BROMO-1H-BENZOTRIAZOLE | CAS 32046-62-1. Available at: [Link]

-

ResearchGate. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Available at: [Link]

-

Bacho, M., et al. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. Available at: [Link]

-

MDPI. Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. Available at: [Link]

-

Helmholtz-Centre for Environmental Research. UFZ - Publication Index. Available at: [Link]

-

PubChem. 7-Bromo-5-fluoro-1-methyl-benzotriazole. Available at: [Link]

-

PubMed Central. Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]

-

SpectraBase. 5-methyl-1H-benzotriazole - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

ResearchGate. (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Available at: [Link]

Sources

solubility of 5-Bromo-6,7-difluoro-1-methylbenzotriazole in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-6,7-difluoro-1-methylbenzotriazole in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, solubility is not merely a physical property; it is a cornerstone of druggability.[1][2] The ability of a compound to dissolve in a given solvent system dictates its behavior in a multitude of critical processes, including:

-

Synthesis and Purification: Efficient reaction kinetics and successful crystallization or chromatographic purification are highly dependent on the solubility of the target compound and its intermediates in various organic solvents.

-

Formulation: The development of a stable and effective dosage form, be it oral, injectable, or topical, hinges on the solubility of the API in appropriate excipients and carrier systems.[2]

-

Bioavailability: For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation. This often requires sufficient solubility in the gastrointestinal tract or other biological fluids.[1][2]

Given the importance of this parameter, a thorough understanding of a compound's solubility profile is indispensable in the early stages of drug discovery and development.[1]

Predicting the Solubility of this compound: A Theoretical Framework

In the absence of empirical data, a theoretical assessment of a molecule's structure can provide valuable insights into its likely solubility in different organic solvents. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4][5][6]

The structure of this compound incorporates several key functional groups that will influence its interactions with solvents:

-

Benzotriazole Core: This heterocyclic ring system contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to polarity.

-

Bromo and Difluoro Substituents: The high electronegativity of the halogen atoms (bromine and fluorine) induces significant dipole moments, increasing the overall polarity of the molecule.

-

Methyl Group: This nonpolar, aliphatic group can engage in van der Waals interactions and may slightly enhance solubility in less polar solvents.

Based on this structure, we can infer a qualitative solubility profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | High | These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the nitrogen atoms of the benzotriazole ring. |

| Nonpolar (e.g., Hexane, Toluene) | Low | The significant polarity of the molecule is likely to result in poor solubility in nonpolar solvents. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a solid compound in an organic solvent.[7] This method is considered the gold standard for its reliability.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, toluene, hexane, dichloromethane)

-

Analytical balance

-

Scintillation vials or other suitable glass containers with tight-fitting caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

Detailed Procedure

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a precisely known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation and Sampling:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle.

-

For more complete separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Data Analysis and Interpretation

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound:[3][6][8]

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[3] This is because the dissolution process is often endothermic.[8]

-

Solvent Polarity: As discussed in the theoretical framework, the polarity of the solvent plays a crucial role in its ability to dissolve a given solute.[3][4][5][6]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.

-

pH (for ionizable compounds): While this compound is not strongly acidic or basic, the pH of the medium can influence the solubility of compounds with ionizable functional groups.

The interplay of these factors can be visualized as follows:

Safety Precautions

When handling this compound and organic solvents, it is imperative to adhere to standard laboratory safety practices:[9]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents used for specific handling and disposal information.[9]

-

Avoid inhalation, ingestion, and skin contact.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented, a combination of theoretical prediction and empirical determination can provide the necessary insights for its effective use in research and development. By understanding the molecular characteristics of the compound and applying a robust experimental protocol such as the shake-flask method, researchers can confidently and accurately determine its solubility profile. This foundational data is essential for advancing the development of new chemical entities and unlocking their full therapeutic potential.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). American Pharmaceutical Review. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025-02-11). Chemistry For Everyone - YouTube. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Solubility. Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

Solubility and Factors Affecting Solubility. (2023-01-29). Chemistry LibreTexts. [Link]

-

Factors affecting Solubility. (2021-09-16). GeeksforGeeks. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. Factors affecting Solubility - GeeksforGeeks [geeksforgeeks.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

stability and storage conditions for 5-Bromo-6,7-difluoro-1-methylbenzotriazole

An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-6,7-difluoro-1-methylbenzotriazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for this compound are not extensively available in public literature. This guide is therefore a synthesis of expert knowledge on structurally related benzotriazoles and halogenated aromatic compounds. The recommendations provided are based on general chemical principles and data from analogous molecules.

Introduction: Understanding the Molecule

This compound is a halogenated benzotriazole derivative. The benzotriazole core is a common structural motif in medicinal chemistry, known for its role as a bioisostere and its utility in forming stable derivatives. The presence of bromine and two fluorine atoms on the benzene ring, along with a methyl group on the triazole ring, significantly influences the molecule's electronic properties, reactivity, and ultimately, its stability. Understanding these structural features is key to establishing appropriate handling and storage protocols to ensure its integrity for research and development applications.

Chemical and Physical Properties

While an exhaustive experimental profile for this specific molecule is not publicly documented, we can infer its likely properties based on its structure and data from similar compounds.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₇H₅BrFN₃ | Based on its chemical name. |

| Molecular Weight | ~246.04 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid | Benzotriazole derivatives are typically solids at room temperature.[1][2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, alcohols) | The aromatic and halogenated nature suggests limited aqueous solubility, a common trait for similar molecules.[1] |

| Purity | >98% (typical for research-grade chemicals) | As seen with related compounds available from chemical suppliers.[3] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is governed by the robustness of the benzotriazole ring system and the nature of its substituents. Benzotriazoles are generally stable; however, certain conditions can promote degradation.

Key Factors Influencing Stability:

-

Light: Aromatic systems, particularly those with heteroatoms, can be susceptible to photolytic degradation. UV radiation can potentially lead to ring-opening or dehalogenation reactions. Therefore, protection from light is crucial.

-

Temperature: While generally stable at ambient temperatures, elevated temperatures can accelerate degradation. It is advisable to store the compound in a cool environment.[4]

-

Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the benzotriazole ring system.[1][4][5]

-

Strong Acids and Bases: Extreme pH conditions may compromise the integrity of the molecule. Strong acids and bases are listed as incompatible materials for similar compounds.[1][4][5]

Potential Degradation Pathway

Given the lack of specific experimental data, a hypothetical degradation pathway can be proposed based on general chemical principles. Nucleophilic substitution of the bromine or fluorine atoms, or oxidation of the triazole ring are potential routes.

Caption: Hypothetical degradation pathways for this compound.

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on guidelines for analogous compounds.[3][4][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation.[3] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidative degradation.[7] |

| Light | Store in a dark place, in an amber vial | Prevents photolytic degradation.[7] |

| Container | Tightly sealed container (e.g., polyethylene or polypropylene) | Prevents moisture ingress and contamination.[1][3] |

| Location | Well-ventilated, dry area | Ensures a stable storage environment.[1][4][5] |

Handling and Safety Precautions

As a Senior Application Scientist, it is imperative to handle all chemical compounds with appropriate safety measures. Based on the safety data sheets of similar brominated and fluorinated benzotriazoles, the following precautions should be taken.[3][4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4][5]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[3][4]

-

Handling: Avoid contact with skin, eyes, and clothing.[3][5] Wash hands thoroughly after handling.[3][4][5] Do not eat, drink, or smoke when using this product.[3]

-

Spill Management: In case of a spill, prevent it from entering drains.[1][3] Absorb with inert material and place it into a suitable disposal container.[3]

Assessing Purity and Degradation

Regularly assessing the purity of the compound is crucial, especially for long-term storage or before use in sensitive applications. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Representative HPLC Protocol for Purity Assessment

This protocol is a general guideline and may require optimization for this compound.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

The appearance of new peaks over time can indicate degradation.

-

Purity Assessment Workflow

Caption: Workflow for assessing the purity of this compound via HPLC.

Conclusion

While specific data for this compound is limited, a conservative and scientifically sound approach to its storage and handling can be derived from the properties of related compounds. By adhering to the recommendations outlined in this guide—namely, storage in a cool, dark, and inert environment, and handling with appropriate safety precautions—researchers can ensure the stability and integrity of this compound for their scientific endeavors. Regular purity assessment is also a critical component of a robust quality control strategy.

References

- Thermo Fisher Scientific. (2011-05-20). Safety Data Sheet for 2-Bromo-5-fluorobenzotrifluoride.

- Fisher Scientific. (2010-11-16).

- BLD Pharm. (n.d.). 5-Bromo-1H-benzotriazole.

- Santa Cruz Biotechnology. (n.d.).

-

BLDpharm. (n.d.). Methyl 5-bromo-1H-benzo[d][4][5][6]triazole-7-carboxylate. Retrieved from

- ChemicalBook. (2025-07-24). 5-BROMO-1H-BENZOTRIAZOLE.

- Sigma-Aldrich. (n.d.). 5-Bromo-1H-benzotriazole.

- Joll, C. A., et al. (n.d.). Environmental Science: Processes & Impacts. Royal Society of Chemistry.

- AK Scientific, Inc. (n.d.).

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 32046-62-1|5-Bromo-1H-benzotriazole|BLD Pharm [bldpharm.com]

- 7. 1354763-56-6|Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate|BLD Pharm [bldpharm.com]

The Ascendancy of Fluorinated Benzotriazoles in Modern Organic Synthesis: A Technical Guide

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern synthetic and medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated benzotriazoles, a class of reagents that has garnered significant attention for its transformative impact on organic synthesis. We will delve into the fundamental principles governing their reactivity, showcase their diverse applications, and provide detailed, field-proven protocols for their effective utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages conferred by fluorination in this versatile heterocyclic scaffold.

The Fluorine Advantage: Why Fluorinated Benzotriazoles Excel

The introduction of fluorine atoms onto the benzotriazole core profoundly alters its electronic properties, leading to enhanced performance in a variety of chemical transformations. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, which has several key consequences:

-

Enhanced Acidity and Leaving Group Ability: Fluorination increases the acidity of the N-H bond in benzotriazole and its hydroxylated derivatives (e.g., HOAt analogs). This enhanced acidity translates to a more stable conjugate base, making the corresponding benzotriazolyl group a better leaving group. This is a critical factor in their efficacy as coupling reagents and in nucleophilic substitution reactions.[1][2]

-

Increased Reactivity of Coupling Reagents: In the context of peptide coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), the electron-withdrawing nature of the azabenzotriazole moiety, further enhanced by any fluorination, leads to the formation of a more reactive OAt-active ester intermediate compared to its HOBt-based counterpart, HBTU.[3][4] This heightened reactivity translates to faster reaction kinetics and higher coupling efficiencies, particularly for challenging sequences.[5][6]

-

Modulation of Physicochemical Properties: Fluorination significantly impacts the lipophilicity and pKa of the benzotriazole scaffold.[7][8] These modifications can be strategically employed to fine-tune the solubility and pharmacokinetic properties of molecules in drug discovery programs.[6][9] The substitution of hydrogen with fluorine can alter a ligand's inhibitory activity and physicochemical characteristics, potentially making them more suitable for therapeutic applications.

Revolutionizing Amide Bond Formation: Fluorinated Benzotriazoles in Peptide Synthesis

Perhaps the most prominent application of fluorinated benzotriazoles is in the realm of peptide synthesis, where they have set new standards for efficiency and stereochemical fidelity.

Mechanism of Action: The Key to Suppressing Racemization

Benzotriazole-based coupling reagents function by activating the carboxylic acid of an N-protected amino acid, converting it into a more reactive species. Reagents like HATU, which contains the 7-azabenzotriazole core, form a highly reactive OAt-active ester. This intermediate is crucial for minimizing racemization, a common side reaction in peptide synthesis.[3][10] The formation of this active ester is a key step in preventing the formation of the undesirable oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity.

Caption: Mechanism of HATU-mediated peptide coupling.

Comparative Performance: Fluorinated vs. Non-Fluorinated Reagents

The superiority of fluorinated (or azabenzotriazole-containing) coupling reagents over their non-fluorinated counterparts is well-documented. HATU, for instance, consistently outperforms HBTU in terms of reaction speed, coupling efficiency, and suppression of epimerization.[3][4] This is particularly evident in the synthesis of "difficult" peptide sequences prone to aggregation.[3]